molecular formula C14H17BrN6O4S3 B126108 Ebrotidine S,S-dioxide CAS No. 152675-29-1

Ebrotidine S,S-dioxide

Cat. No. B126108
M. Wt: 509.4 g/mol
InChI Key: JFIWRQSYBXTJRY-UHFFFAOYSA-N
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Description

Ebrotidine is an H2 receptor antagonist with gastroprotective activity against ethanol, aspirin, or stress-induced gastric mucosal damage . The antisecretory properties of ebrotidine are similar to those of ranitidine, and approximately 10-fold greater than those of cimetidine . Ebrotidine S,S-dioxide is a metabolite of Ebrotidine .


Synthesis Analysis

A preliminary metabolic pathway for Ebrotidine was proposed, and the hypothetic metabolites were synthesized . The presence of Ebrotidine and its metabolites Ebrotidine S-oxide and 4-bromobenzenesulfonamide in human urine has been confirmed by HPLC separation and spectroscopic characterization of the collected fractions by FT-IR and 'H NMR . Ebrotidine S,S-dioxide has been identified by HPLC using diode-array detection .


Molecular Structure Analysis

The molecular formula of Ebrotidine is C14H17BrN6O2S3 . The molecular weight is 477.41 g/mol . The ChemSpider ID is 59279 .


Chemical Reactions Analysis

All the H2-antagonists that contain a thioether in the linking bridge are subjected to oxidative metabolism at the sulfur of that moiety . The S-oxide of cimetidine, ranitidine, famotidine, and oxmetidine have been identified in human urine . Metabolites obtained by oxidation of other groups (ranitidine), hydrolysis (cimetidine), and demethylation (ranitidine) have also been described .


Physical And Chemical Properties Analysis

Ebrotidine is characterized as being a weak base with varying lipophilicity, which is stable in solution in slightly acid medium . It is generally a whitish powder, occasionally polymorphic in crystalline form, with a very bitter taste in solution .

Scientific Research Applications

Metabolism and Identification

Ebrotidine S,S-dioxide is identified as a metabolite of ebrotidine, a notable H2-receptor antagonist. This metabolite has been confirmed in human urine using HPLC separation and spectroscopic characterization (Rozman, Galceran, Anglada, & Albet, 1994). Additionally, methods for determining ebrotidine and its metabolites in human urine have been developed, which include ion-pair reversed-phase HPLC separation (Rozman, Galceran, & Albet, 1997).

Gastroprotective and Antisecretory Effects

Ebrotidine exhibits gastroprotective and antisecretory properties. Studies have demonstrated its efficacy in reducing gastric mucosal damage and inhibiting acid secretion in humans, highlighting its therapeutic potential in gastrointestinal disorders (Konturek et al., 1992).

Interaction with Helicobacter pylori

Ebrotidine shows activity against Helicobacter pylori, including the inhibition of urease enzyme and proteolytic activities. This attribute provides a synergistic effect with antibacterial agents and could influence treatment strategies for H. pylori-associated disorders (Patel, Wilde, Konturek, & Freston, 1996).

Gastric Mucosal Protection

Research indicates that ebrotidine enhances gastric mucosal protection, likely by increasing the secretion of mucopolysaccharides. This action supports the maintenance of the mucosal barrier, vital for gastrointestinal health (Romero et al., 1997).

Calcium Channel Activity Regulation

Ebrotidine influences gastric mucosal calcium channel activity, which is crucial for cellular integrity and mucosal protection. It modulates epidermal growth factor-stimulated gastric mucosal calcium channel phosphorylation, pointing to its role in maintaining gastric mucosal calcium homeostasis (Slomiany et al., 1993).

Ulcer Healing Properties

Ebrotidine demonstrates ulcer-healing activities, showing a dose-dependent reduction in chronic gastric ulcers. It potentially enhances mucosal expression of growth factors, contributing to its efficacy in treating ulcer disease (Brzozowski, Majka, & Konturek, 1992).

Physicochemical Properties and Stability

Studies on the physicochemical properties, analytical determinations, and stability of ebrotidine have been conducted. These findings are crucial for its handling and storage in research and clinical settings (Albet, Fernández, Castello, Sacristan, & Ortiz, 1997).

Safety And Hazards

Ebrotidine was withdrawn from the market due to risks of hepatotoxicity . In case of exposure, first aid measures include moving the victim into fresh air, giving oxygen if breathing is difficult, giving artificial respiration and consulting a doctor immediately if not breathing . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Future Directions

While Ebrotidine has shown promising results in terms of its gastroprotective activity and anti-Helicobacter pylori activity, its withdrawal from the market due to hepatotoxicity presents a significant challenge . Future research could focus on modifying the structure of Ebrotidine to reduce its hepatotoxicity while maintaining its beneficial properties. Additionally, the development of new drug delivery systems could potentially improve the bioavailability and reduce fluctuations in plasma drug levels .

properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWRQSYBXTJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165097
Record name Ebrotidine S,S-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebrotidine S,S-dioxide

CAS RN

152675-29-1
Record name Ebrotidine S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebrotidine S,S-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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